5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile
Description
5-Bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile is a brominated pyridine derivative featuring a carbonitrile group at position 3 and a complex amino-pyrrolidinyl-oxan-4-yl substituent at position 2. This structure combines electron-withdrawing (bromo, carbonitrile) and hydrogen-bonding (amino) moieties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-2-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c16-12-7-11(8-17)15(18-9-12)19-13-1-4-20(10-13)14-2-5-21-6-3-14/h7,9,13-14H,1-6,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIDGSEVRRDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C(C=C(C=N2)Br)C#N)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxan-4-yl Group: This step involves the addition of the oxan-4-yl group to the pyrrolidine ring, often through nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared below with analogs from the evidence:
Table 1: Structural and Physicochemical Comparisons
* Calculated based on structural components.
Physicochemical Properties
- Solubility: The amino group in the target compound likely improves aqueous solubility compared to methoxy or thienyl analogs .
- Lipophilicity (logP) : The pyrrolidinyl-oxan-4-yl group may reduce logP relative to difluoromethyl-indole derivatives (e.g., ~3.5 vs. ~4.0) .
- Thermal Stability : Bromine and carbonitrile groups enhance thermal stability, as seen in analogs like 5-bromo-4-chloropyridin-2-amine .
Biological Activity
5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, particularly its anticancer and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies indicate that derivatives of pyridine and pyrrolidine, including the compound , exhibit promising anticancer properties.
Research Findings:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including A549 (human lung adenocarcinoma). The MTT assay revealed that it significantly reduced cell viability in a dose-dependent manner.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.
Table 1: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15 | Induces apoptosis |
| Control (Cisplatin) | A549 | 10 | DNA damage |
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against a range of multidrug-resistant pathogens.
Research Findings:
- Inhibition Studies : The compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicated that the compound is effective at low concentrations, showcasing its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Methicillin-resistant S. aureus | 8 | Gram-positive |
| Klebsiella pneumoniae | 16 | Gram-negative |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Lung Cancer Treatment : In a preclinical model, administration of the compound led to a significant reduction in tumor size compared to untreated controls.
- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates from patients with resistant infections demonstrated that the compound effectively inhibited bacterial growth, suggesting its utility in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
